1-Propylpyrrolidin-2-one chemical structure and properties
1-Propylpyrrolidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-Propylpyrrolidin-2-one: Chemical Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 1-Propylpyrrolidin-2-one, a substituted γ-lactam of significant interest in medicinal chemistry and synthetic applications. The document delves into its chemical structure, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the reactivity of the N-alkylated pyrrolidinone scaffold and discusses its current and potential applications in the field of drug development, drawing parallels with structurally related bioactive molecules. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile chemical entity.
Introduction: The Pyrrolidinone Scaffold in Modern Chemistry
The pyrrolidin-2-one moiety, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique combination of a polar amide group within a constrained, non-planar ring system imparts favorable properties such as high solvency, thermal stability, and the ability to engage in specific biological interactions.[3][4] The N-alkylation of the pyrrolidinone core, as seen in 1-Propylpyrrolidin-2-one, allows for the fine-tuning of its physicochemical properties, including lipophilicity and steric profile, which is a critical strategy in the design of novel therapeutics and functional materials.[5]
This guide focuses specifically on 1-Propylpyrrolidin-2-one, providing an in-depth analysis of its chemical identity, properties, and the scientific rationale behind its synthesis and potential applications.
Chemical Structure and Identification
1-Propylpyrrolidin-2-one is characterized by a five-membered lactam ring where the nitrogen atom is substituted with a propyl group. This structure dictates its chemical behavior and physical properties.
Structural Representation
The chemical structure of 1-Propylpyrrolidin-2-one is illustrated below. The molecule consists of a saturated five-membered ring containing a nitrogen atom adjacent to a carbonyl group, with a propyl chain attached to the nitrogen.
Caption: 2D Chemical Structure of 1-Propylpyrrolidin-2-one.
Chemical Identifiers
A comprehensive list of identifiers for 1-Propylpyrrolidin-2-one is provided in the table below for unambiguous reference.[6]
| Identifier | Value | Source |
| IUPAC Name | 1-propylpyrrolidin-2-one | [6] |
| CAS Number | 3470-99-3 | [6][7] |
| Molecular Formula | C₇H₁₃NO | [6][7] |
| Molecular Weight | 127.18 g/mol | [6][7] |
| Canonical SMILES | CCCN1CCCC1=O | [6] |
| InChI | InChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3 | [6] |
| InChIKey | DCALJVULAGICIX-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physical and chemical properties of 1-Propylpyrrolidin-2-one are summarized in the table below. These properties are essential for its handling, application as a solvent, and role in chemical synthesis.
| Property | Value | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 226.5 ± 9.0 °C at 760 mmHg | [7] |
| Density | 1.0 ± 0.1 g/cm³ | [7] |
| Flash Point | 96.3 ± 9.3 °C | [7] |
| Water Solubility | Miscible (inferred from related compounds) | [3][4] |
| LogP | 0.67 | [7] |
The propyl group increases the lipophilicity of the molecule compared to its parent compound, 2-pyrrolidinone, which is reflected in its positive LogP value. Its high boiling point and polar aprotic nature make it a potentially useful solvent for a variety of chemical reactions.
Synthesis of 1-Propylpyrrolidin-2-one
The synthesis of N-alkylated pyrrolidinones can be achieved through several synthetic routes. The most common methods involve the alkylation of 2-pyrrolidinone or reductive amination pathways.
Reductive Amination of 2-Pyrrolidinone
A documented method for the synthesis of 1-Propylpyrrolidin-2-one involves the reductive amination of 2-pyrrolidinone with propionaldehyde. This one-pot reaction is efficient and proceeds via the formation of an intermediate N-vinylpyrrolidone or a related enamine, which is subsequently reduced.
Reaction Scheme: 2-Pyrrolidinone + Propionaldehyde --(H₂, Catalyst)--> 1-Propylpyrrolidin-2-one
Experimental Protocol: A detailed protocol for a similar reaction provides a solid foundation for the synthesis of 1-Propylpyrrolidin-2-one.[8][9]
-
Reaction Setup: In a high-pressure reactor, suspend 2-pyrrolidinone, propionaldehyde, a dehydrating agent (e.g., anhydrous sodium sulfate), and a hydrogenation catalyst (e.g., 20% Palladium on Carbon) in a suitable solvent like ethyl acetate.
-
Reaction Conditions: The mixture is stirred under a hydrogen atmosphere (e.g., 4 MPa) at an elevated temperature (e.g., 100°C) for several hours.
-
Work-up and Purification: After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 1-Propylpyrrolidin-2-one.
Caption: Workflow for the synthesis of 1-Propylpyrrolidin-2-one.
Spectroscopic and Analytical Profile
The structural elucidation of 1-Propylpyrrolidin-2-one is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
In Gas Chromatography-Mass Spectrometry (GC-MS), 1-Propylpyrrolidin-2-one exhibits a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ and several key fragments.
-
m/z = 98: This is often the base peak and corresponds to the loss of the ethyl group from the propyl substituent (M - 29), resulting in a stable N-methylene-2-pyrrolidinone cation.[6]
-
m/z = 70: Corresponds to the loss of the entire propyl group (M - 43).
-
m/z = 41: A common fragment in aliphatic chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Propyl Group: A triplet at approximately 0.9 ppm (CH₃), a sextet around 1.5 ppm (CH₂), and a triplet around 3.2 ppm (N-CH₂).
-
Pyrrolidinone Ring: A triplet around 3.4 ppm (N-CH₂), a quintet around 2.0 ppm (CH₂), and a triplet around 2.4 ppm (CH₂-C=O).
-
-
¹³C NMR:
-
Propyl Group: Signals expected around 11 ppm (CH₃), 21 ppm (CH₂), and 48 ppm (N-CH₂).
-
Pyrrolidinone Ring: Signals expected around 49 ppm (N-CH₂), 31 ppm (CH₂), 18 ppm (CH₂), and a downfield signal for the carbonyl carbon around 175 ppm.[6]
-
Infrared (IR) Spectroscopy
The IR spectrum of 1-Propylpyrrolidin-2-one is dominated by a strong absorption band corresponding to the amide carbonyl group.
-
~1680-1700 cm⁻¹: Strong C=O stretching vibration of the tertiary amide (lactam).
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1290 cm⁻¹: C-N stretching vibration.
Reactivity and Chemical Behavior
The chemical reactivity of 1-Propylpyrrolidin-2-one is primarily dictated by the lactam functionality. Like other N-alkyl pyrrolidones, it is generally stable under neutral conditions.
-
Hydrolysis: The lactam ring can be opened via hydrolysis under either strong acidic or basic conditions to yield 4-(propylamino)butanoic acid.[3]
-
Reduction: The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride to yield 1-propylpyrrolidine.
-
Alpha-Carbon Chemistry: The protons on the carbon atom adjacent to the carbonyl group (C3) can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Drug Development and Research
While specific applications of 1-Propylpyrrolidin-2-one are not extensively documented, the broader class of pyrrolidinone derivatives is of immense importance in pharmacology.[1][2]
-
Building Block for Bioactive Molecules: The pyrrolidinone scaffold is a core component of numerous biologically active compounds, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents.[5] 1-Propylpyrrolidin-2-one serves as a valuable lipophilic building block for the synthesis of such derivatives.
-
Lead Compound for CNS-active Agents: The structural similarity of the pyrrolidinone ring to the neurotransmitter GABA suggests its potential in designing central nervous system (CNS) active agents.[4] For instance, the racetam class of nootropic drugs features a pyrrolidinone core. Furthermore, derivatives such as 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one have been investigated for their antiarrhythmic properties.[12]
-
Intermediate for Complex Syntheses: The isomer, (R)-4-propyl-pyrrolidin-2-one, is a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug.[13] This highlights the utility of propyl-substituted pyrrolidinones in the synthesis of complex pharmaceutical targets.
Safety and Handling
1-Propylpyrrolidin-2-one is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification
According to the Globally Harmonized System (GHS), 1-Propylpyrrolidin-2-one is classified with the following hazards:[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
Based on the safety data for closely related compounds like N-methyl-2-pyrrolidone, the following handling procedures are recommended:[14]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.
Conclusion
1-Propylpyrrolidin-2-one is a versatile chemical compound with a well-defined structure and a range of useful physicochemical properties. Its synthesis is straightforward, and its reactivity is characteristic of the N-alkylated γ-lactam class. While direct applications are still emerging, its structural relationship to a wide array of pharmacologically active molecules makes it a compound of significant interest for researchers in drug discovery and synthetic organic chemistry. The information presented in this guide provides a solid technical foundation for scientists working with or considering the use of 1-Propylpyrrolidin-2-one in their research endeavors.
References
-
Chemsrc. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3.
-
PubChem. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544.
-
Wikipedia. N-Methyl-2-pyrrolidone.
-
PubChem. 1-(Pyrrolidin-1-yl)prop-2-en-1-one.
-
Sigma-Aldrich. N-Methyl-2-pyrrolidone Safety Data Sheet.
-
ChemicalBook. 1-Vinyl-2-pyrrolidone(88-12-0)MSDS.
-
Leira, H. L., & Andersen, A. (1992). Irritant cutaneous reactions to N-methyl-2-pyrrolidone (NMP). Contact dermatitis, 27(3), 148–150.
-
Fisher Scientific. 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde Safety Data Sheet.
-
Płaziński, W., Polański, J., & Malawska, B. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. SAR and QSAR in Environmental Research, 22(7-8), 775-789.
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
-
CAMEO Chemicals. N-METHYL-2-PYRROLIDONE.
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 25(3), 1837-1869.
-
Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
-
Google Patents. Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam.
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. ResearchGate.
-
ResearchGate. Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives.
-
Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central.
-
SpectraBase. 1-(Prop-1-enyl)pyrrolidin-2-one - MS (GC) - Spectrum.
-
ChemicalBook. 2-Pyrrolidinone - Safety Data Sheet.
-
Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718.
-
Sigma-Aldrich. Pyrrolidine Safety Data Sheet.
-
ChemicalBook. 2-Pyrrolidinone.
-
Fisher Scientific. 2-Pyrrolidinone Safety Data Sheet.
-
Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
-
NIST WebBook. 2-Pyrrolidinone.
-
PubChem. 4-Propylpyrrolidin-2-one.
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.
-
Charisiadis, P., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169.
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
-
NIST WebBook. 2-Pyrrolidinone Mass Spectrum.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Propyl-pyrrolidin-2-one | C7H13NO | CID 566544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Propyl-2-pyrrolidinone | CAS#:3470-99-3 | Chemsrc [chemsrc.com]
- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 9. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20230373914A1 - Process for the preparation of (r)-4-propyl pyrrolidine-2-one, a key intermediate for synthesis of brivaracetam - Google Patents [patents.google.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
